molecular formula C16H16FNO3 B5685190 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide

Cat. No. B5685190
M. Wt: 289.30 g/mol
InChI Key: IFXLIOFMMGOSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide, also known as FBMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMH is a white crystalline solid that belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide is not fully understood. However, studies have shown that 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide inhibits the activity of COX-2 by binding to its active site. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide reduces inflammation and pain. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has been shown to have several biochemical and physiological effects. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide reduces the production of prostaglandins, which are mediators of inflammation and pain. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide also inhibits the growth of cancer cells by inducing apoptosis. In addition, 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide improves glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has several advantages for lab experiments. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide is a stable compound that can be easily synthesized with a high yield. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide is also soluble in organic solvents, which makes it easy to use in various assays. However, 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has some limitations for lab experiments. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has low water solubility, which can limit its use in aqueous assays. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide also has low bioavailability, which can limit its use in in vivo studies.

Future Directions

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has potential therapeutic applications in the treatment of inflammation, cancer, and diabetes. Future studies should focus on optimizing the synthesis of 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide to improve its purity and yield. Future studies should also investigate the pharmacokinetics and pharmacodynamics of 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide to determine its efficacy and safety in vivo. In addition, future studies should investigate the potential of 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-diabetic drugs.

Synthesis Methods

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide can be synthesized using various methods, including the reaction of 4'-fluoro-3'-formylbiphenyl with 2-amino-2-(hydroxymethyl)-1,3-propanediol in the presence of a catalyst. The reaction yields 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide as a white crystalline solid with a yield of up to 85%. The purity of the compound can be improved using recrystallization or chromatography techniques.

Scientific Research Applications

2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has been studied for its potential therapeutic applications. Studies have shown that 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer progression. 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-[2-[4-fluoro-3-(hydroxymethyl)phenyl]phenoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-10(16(18)20)21-15-5-3-2-4-13(15)11-6-7-14(17)12(8-11)9-19/h2-8,10,19H,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXLIOFMMGOSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1C2=CC(=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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